

Norcarane (CAS 286-08-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Norcarane
CAS No.:	14214-86-9
Cat. No.:	B1213215

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane, with the CAS number 286-08-8 and systematic name bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon. Its strained cyclopropane ring fused to a cyclohexane ring imparts unique chemical properties, making it a valuable tool in mechanistic studies of enzymatic reactions, particularly those involving monooxygenases like cytochrome P450. This document provides an in-depth technical overview of **norcarane**, including its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, and its application as a mechanistic probe.

Chemical and Physical Properties

Norcarane is a colorless liquid with a characteristic cage-like structure.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂	[1][2]
Molecular Weight	96.17 g/mol	[1][3]
CAS Number	286-08-8	[1][2]
Appearance	Colorless liquid	[1]
Boiling Point	116-117 °C at 760 mmHg	[1][3]
Density	0.914 g/mL	[1]
Refractive Index (n _D ²⁵)	1.4546	[3][4]
Melting Point	< 25 °C	[1]
Vapor Pressure	21.6 mmHg at 25°C	[1]
LogP	3.24 (Predicted)	[1]
Synonyms	Bicyclo[4.1.0]heptane, 1,2-Methylene-cyclohexane	[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **norcarane** is not readily available in the public domain. However, based on its structure and data from derivatives, the following spectral characteristics are expected:

- ¹H NMR:** The proton NMR spectrum would be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. The spectrum would likely show a series of overlapping multiplets in the upfield region, characteristic of saturated cyclic systems. The protons on the cyclopropane ring would appear at the highest field, while the cyclohexyl protons would be found in the range of approximately 1-2 ppm.
- ¹³C NMR:** The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbons of the cyclopropane

ring would be significantly shielded, appearing at a high field (low ppm values). The carbons of the cyclohexane ring would appear at slightly lower fields.

Mass Spectrometry (MS)

The mass spectrum of **norcarane** is available and shows a molecular ion peak (M^+) at $m/z = 96$, corresponding to its molecular weight. The fragmentation pattern is characteristic of a saturated hydrocarbon, with prominent peaks resulting from the loss of alkyl fragments.

Infrared (IR) Spectroscopy

A dedicated infrared spectrum for **norcarane** is not readily available. As a saturated hydrocarbon, its IR spectrum is expected to be relatively simple, characterized by:

- C-H stretching vibrations: Strong absorptions in the region of $2850\text{-}3000\text{ cm}^{-1}$.
- C-H bending vibrations: Absorptions around 1450 cm^{-1} .
- The absence of significant absorptions in other regions is indicative of the lack of functional groups.

Experimental Protocols

Synthesis of Norcarane via the Simmons-Smith Reaction

The most common and convenient method for the synthesis of **norcarane** is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene using a zinc-copper couple and diiodomethane.^{[4][5]}

Materials:

- Zinc powder
- Copper(II) sulfate pentahydrate
- Hydrochloric acid (3%)
- Absolute ethanol

- Anhydrous diethyl ether
- Cyclohexene
- Diiodomethane
- Iodine (crystal)
- Saturated aqueous ammonium chloride solution

Procedure:

Part A: Preparation of the Zinc-Copper Couple

- In a 500-mL Erlenmeyer flask, activate 49.2 g (0.75 g-atom) of zinc powder by stirring it with 40 mL of 3% hydrochloric acid for 1 minute.
- Decant the acid and wash the zinc powder successively with three more 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of anhydrous diethyl ether.[4]
- Transfer the resulting zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.[4]
- Store the dried couple in a vacuum desiccator over phosphorus pentoxide overnight before use.[4]

Part B: Synthesis of **Norcarane**

- In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the prepared zinc-copper couple and 250 mL of anhydrous diethyl ether.[4]
- Add a crystal of iodine and stir until the brown color disappears.[4]
- Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of diiodomethane in one portion.[4]

- Gently heat the mixture to reflux with stirring. A mildly exothermic reaction should occur within 30-45 minutes.
- After the exothermic reaction subsides, continue stirring under reflux for 15 hours.[4]
- Cool the reaction mixture and decant the ether solution from the solid residue. Wash the residue with two 30-mL portions of ether and combine the ether layers.
- Wash the combined ether solution with two 100-mL portions of saturated ammonium chloride solution, followed by two 100-mL portions of water.
- Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

Purification of Norcarane by Fractional Distillation

The crude **norcarane** obtained from the synthesis can be purified by fractional distillation to remove unreacted starting materials and byproducts.

Materials:

- Crude **norcarane**
- Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
- Heating mantle
- Boiling chips

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
- Place the crude **norcarane** in the distillation flask along with a few boiling chips.
- Slowly heat the distillation flask using a heating mantle.

- Collect the fraction that distills at 116-117 °C at atmospheric pressure.[4] This fraction corresponds to pure **norcarane**.
- Monitor the temperature at the head of the column throughout the distillation to ensure a clean separation.

Applications in Mechanistic Studies

Norcarane is a widely used mechanistic probe for distinguishing between radical and cationic intermediates in enzymatic hydroxylation reactions, particularly those catalyzed by monooxygenases such as cytochrome P450 and alkane monooxygenases.[6][7] The strained cyclopropane ring of **norcarane** can undergo rearrangement upon oxidation, leading to characteristic products that are indicative of the reaction mechanism.

Oxidation by Monooxygenases

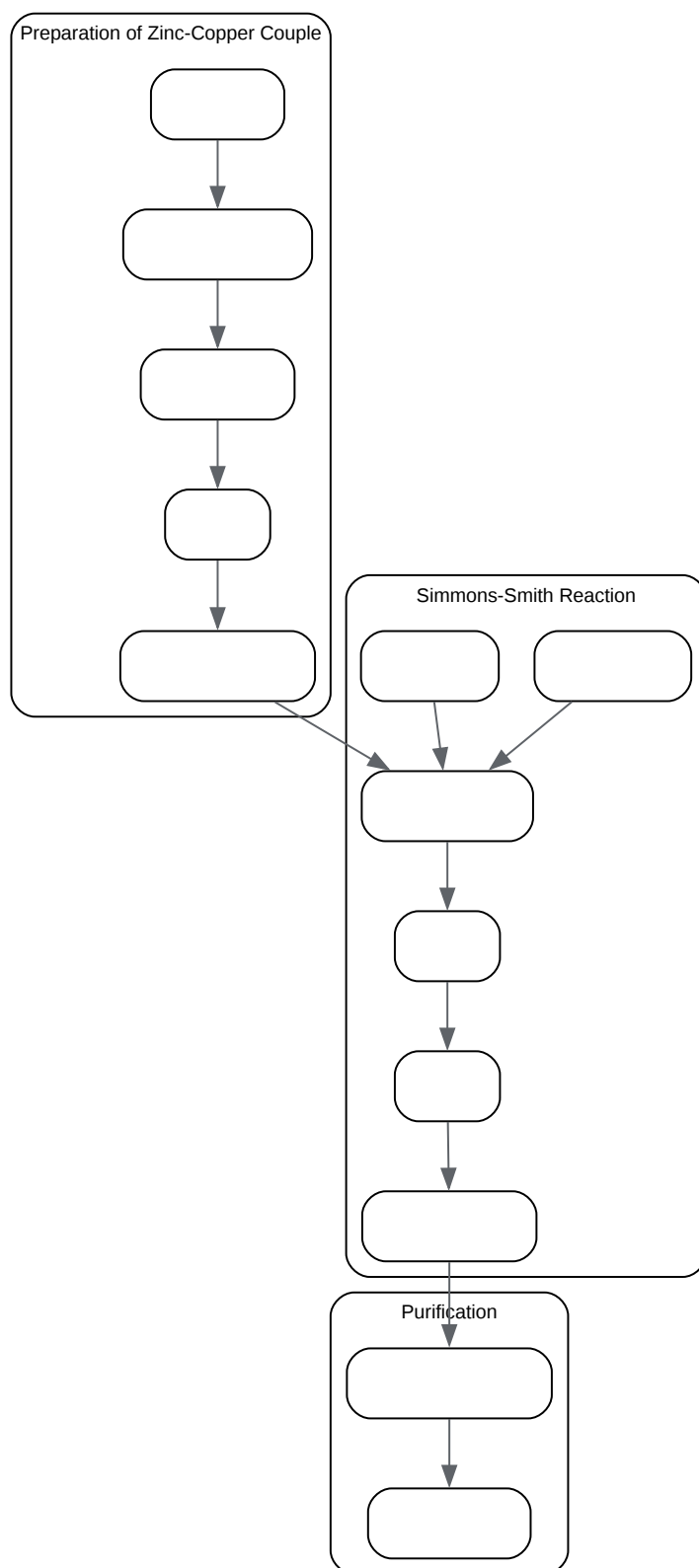
When **norcarane** is hydroxylated by a monooxygenase, the initial C-H bond activation can lead to either a radical or a cationic intermediate at the carbon atom. These intermediates can then undergo different reaction pathways:

- Oxygen Rebound (leading to unrearranged products): The intermediate can react with the activated oxygen species at the enzyme's active site to form the corresponding alcohol (norcaranol) without rearrangement.
- Radical Rearrangement: A radical intermediate can undergo ring opening of the cyclopropane to form a cyclohexenyl-methyl radical, which is then trapped by the activated oxygen to yield (2-cyclohexenyl)methanol.
- Cationic Rearrangement: A cationic intermediate can undergo ring expansion to form a cycloheptenyl cation, which upon trapping with the activated oxygen, gives 3-cycloheptenol.

The ratio of these rearranged to unrearranged products provides valuable information about the lifetime and nature of the intermediates involved in the enzymatic reaction.

Visualizations

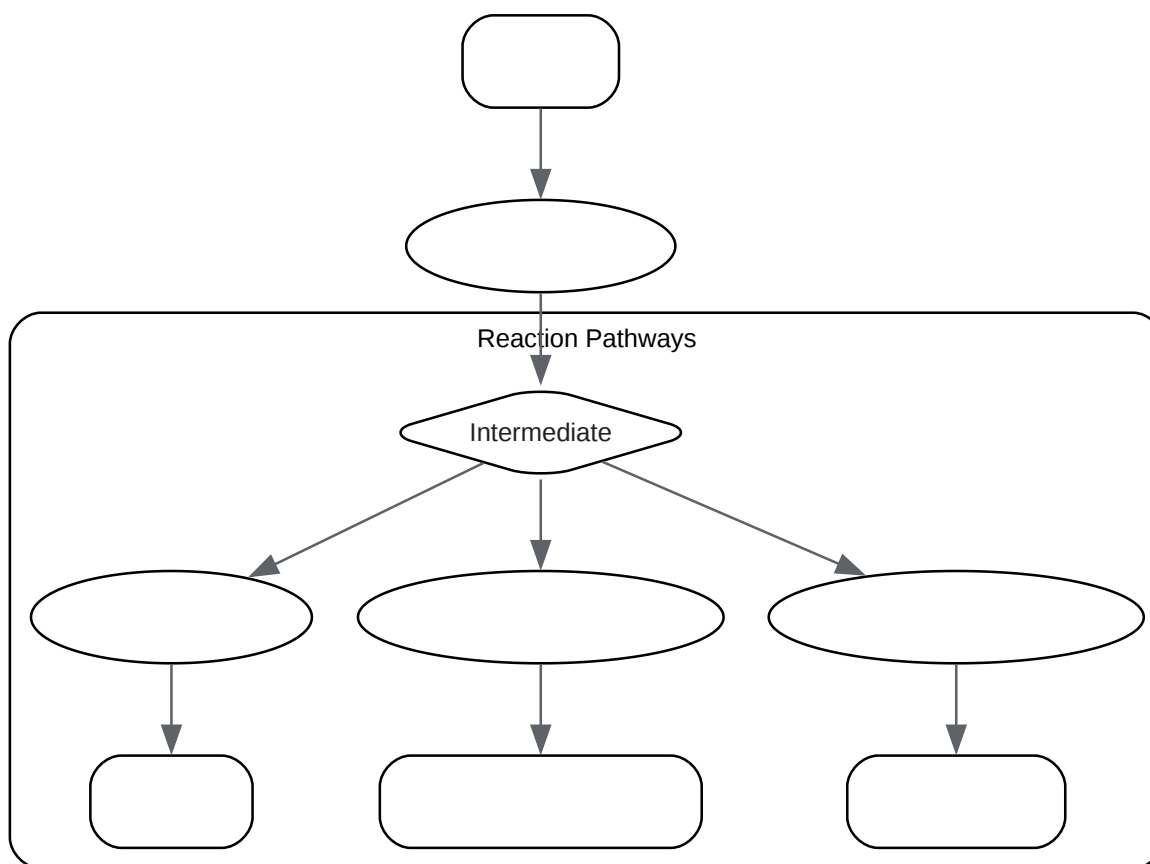
Simmons-Smith Reaction Workflow



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Caption: Workflow for the synthesis and purification of **norcaradiene**.

Enzymatic Oxidation Pathways of Norcarane



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Caption: Mechanistic pathways of **norcarane** oxidation by monooxygenases.

Safety and Handling

Norcarane is a flammable liquid and should be handled with appropriate precautions. Use in a well-ventilated area and avoid contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Norcarane is a key molecule for probing the mechanisms of enzymatic hydroxylation reactions. Its synthesis is well-established, and its unique reactivity provides valuable insights into the

nature of transient intermediates in complex biological systems. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in chemistry and drug development.

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